molecular formula C25H22FN3O2S B11087819 (2Z)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2Z)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B11087819
M. Wt: 447.5 g/mol
InChI Key: XZVFPPHQPOQPAP-UHFFFAOYSA-N
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Description

(2Z)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-N-PHENYL-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazinane ring, a fluorophenyl group, and multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-N-PHENYL-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the fluorophenyl and phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-N-PHENYL-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-N-PHENYL-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-N-PHENYL-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2Z)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-N-PHENYL-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE include:

Uniqueness

What sets (2Z)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-N-PHENYL-2-(PHENYLIMINO)-13-THIAZINANE-6-CARBOXAMIDE apart is its unique combination of functional groups and its potential for diverse applications in multiple fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H22FN3O2S

Molecular Weight

447.5 g/mol

IUPAC Name

3-[2-(4-fluorophenyl)ethyl]-4-oxo-N-phenyl-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C25H22FN3O2S/c26-19-13-11-18(12-14-19)15-16-29-23(30)17-22(24(31)27-20-7-3-1-4-8-20)32-25(29)28-21-9-5-2-6-10-21/h1-14,22H,15-17H2,(H,27,31)

InChI Key

XZVFPPHQPOQPAP-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=CC=C2)N(C1=O)CCC3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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